molecular formula C11H10N2O3 B1421566 (3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid CAS No. 676140-37-7

(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Cat. No. B1421566
M. Wt: 218.21 g/mol
InChI Key: OCMDEPZGAWWZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid” is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . It is also known by other names such as 1(2H)-Quinoxalineacetic acid, 3-methyl-2-oxo-, 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, and 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid .


Synthesis Analysis

The synthesis of “(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid” and its derivatives has been reported in several studies . For instance, one study synthesized a series of N-[3-chloro-2-oxo-4-(substituted)phenylazetidin-1-yl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide compounds . Another study reported the synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based azetidinone derivatives .


Molecular Structure Analysis

The InChI code for “(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid” is 1S/C11H10N2O3/c1-7-11(16)13(6-10(14)15)9-5-3-2-4-8(9)12-7/h2-5,12H,1,6H2,(H,14,15) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Biological Activity

(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid and its derivatives have been utilized in the synthesis of various compounds with potential therapeutic applications. These derivatives exhibit a range of biological activities:

  • Non-Steroidal Anti-inflammatory and Analgesic Agents:

    • Compounds synthesized from ethyl (3-methyl-7-substituted-2-oxoquinoxalin-1(2H)-yl) acetates demonstrated promising in vivo anti-inflammatory and analgesic activity. The synthesis process involves several steps, including condensation, cyclisation, and reaction with different alkyl halides. Characterization of the compounds was done using IR, NMR, and mass spectral data, with selected compounds showing notable activity (Wagle, Adhikari, & Kumari, 2008).
  • Aldose Reductase Inhibitors for Diabetes Complications:

    • A series of 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives were designed and synthesized as inhibitors of aldose reductase (AR), a target for diabetes complications treatment. Most derivatives were potent and selective, with IC50 values ranging from low nanomolar to micromolar levels (Wu et al., 2013).
  • Antibacterial and Antifungal Agents:

    • Compounds synthesized from 2-(3-methyl-7-substituted-2-oxoquinoxalin-1(2H)-yl) acetamides demonstrated in vitro antibacterial activity against various pathogenic strains and antifungal activity against several fungi. The synthesis process involved condensation with phenacyl bromide and dichloroacetone, followed by treatment with secondary amines. The compounds were characterized by IR, NMR, and mass spectral analyses, and some exhibited promising antimicrobial activity (Wagle, Adhikari, & Kumari, 2008).
  • Anticonvulsant Agents:

    • A series of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substitutedphenyl)acetamides were designed and synthesized, with their structures confirmed by elemental analysis and spectral data. Biological screening revealed that some compounds showed high anticonvulsant activities in experimental mice (Ibrahim et al., 2013).
  • Structure–Activity Relationship Studies:

    • The molecule's crystal structure was analyzed, revealing how intermolecular interactions, particularly hydrogen bonds, contribute to its overall structure and potentially its biological activity. This analysis sheds light on the dynamics and charge distribution within the molecule, important factors in its biological interactions (Missioui et al., 2018).

Future Directions

The future directions for research on “(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid” could include further exploration of its biological activities and potential applications. For example, given the reported biological activities of quinoxaline derivatives , this compound could be investigated for potential use in the development of new pharmaceuticals or agrochemicals. Additionally, further studies could explore the compound’s physical and chemical properties, its reactivity under various conditions, and its safety profile.

properties

IUPAC Name

2-(3-methyl-2-oxoquinoxalin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-11(16)13(6-10(14)15)9-5-3-2-4-8(9)12-7/h2-5H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMDEPZGAWWZHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid

Citations

For This Compound
4
Citations
GK Rao, RB Kotnal, PNS Pai - International Journal of Biological …, 2009 - cabdirect.org
A novel synthetic methodology of Schiff's bases incorporating 3-methylquinoxalin-2 (1H)-one is described. The title compounds were prepared by condensation of substituted aromatic …
Number of citations: 8 www.cabdirect.org
L Shi, J Zhou, J Wu, J Cao, Y Shen, H Zhou… - Bioorganic & Medicinal …, 2016 - Elsevier
Inhibition of VEGFR-2 kinase has been highlighted as one of the well-defined strategies to suppress tumor growth via blockade of angiogenesis. Guided by the principles of bioisosteric …
Number of citations: 41 www.sciencedirect.com
Y Li, J Zhang, W Xu, H Zhu, X Li - Bioorganic & medicinal chemistry, 2010 - Elsevier
A series of quinoxalinone peptidomimetic derivatives was designed, synthesized, and assayed for their inhibitory activities on metalloproteinase-2 (MMP-2) and aminopeptidase N (APN…
Number of citations: 27 www.sciencedirect.com
H Yuan, X Li, X Qu, L Sun, W Xu, W Tang - Medicinal chemistry research, 2009 - Springer
P-glycoprotein-mediated drug efflux from cells is believed to be an important mechanism in multidrug resistance (MDR) in cancer chemotherapy. The identification and development of P…
Number of citations: 19 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.